2-(Chloromethyl)-1,3-diethylbenzene
Description
2-(Chloromethyl)-1,3-diethylbenzene is an aromatic compound featuring a benzene ring substituted with two ethyl groups at the 1- and 3-positions and a chloromethyl (-CH₂Cl) group at the 2-position. This structure confers unique chemical reactivity, particularly in nucleophilic substitution reactions, due to the chloromethyl group acting as a leaving group. For instance, 1,3-diethylbenzene (C₁₀H₁₄) is listed as a groundwater pollutant under regulatory consideration, highlighting environmental concerns for ethyl-substituted benzene derivatives .
Properties
Molecular Formula |
C11H15Cl |
|---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-diethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
XRCWZSDXMMERAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Chloromethyl)-1,3-dimethylbenzene (CAS 5402-60-8)
2-(2-Chloroethyl)-1,3-dimethylbenzene (CAS 30595-81-4)
1,3-Diethylbenzene (CAS Not Specified)
- Molecular Formula : C₁₀H₁₄
- Regulatory Status : Listed under provisional groundwater contaminants due to environmental persistence .
- Comparison : Lacks the chloromethyl group, reducing its utility in synthetic chemistry but increasing volatility.
Chloromethyl-Substituted Heterocycles (From )
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Purity | Price (JPY/1g) |
|---|---|---|---|---|---|
| 5-(Chloromethyl)-2-phenylpyrimidine | 886531-63-1 | C₁₁H₁₀ClN₂ | 96.5–98 | 97% | 80,400 |
| 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | 906352-61-2 | C₁₀H₈ClNS | 67–69 | 97% | 66,900 |
| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 4771-31-7 | C₁₀H₈ClNS | 49–50 | 97% | N/A |
Key Insights :
- Heterocyclic cores (e.g., pyrimidine, thiazole) increase polarity and hydrogen-bonding capacity compared to benzene derivatives.
- Higher melting points suggest stronger intermolecular forces in heterocycles .
Chloromethyl-Substituted Ethers
2-(Chloromethyl)-1,3-dioxolane (CAS 2568-30-1)
Comparison with 2-(Chloromethyl)-1,3-diethylbenzene :
- The dioxolane ring introduces oxygen atoms, increasing solubility in polar solvents.
- Benzene derivatives are more lipophilic, favoring use in hydrophobic reaction environments.
Preparation Methods
Reaction Mechanism and Optimization
-
Key Variables : Temperature (80–120°C), Cl₂ flow rate (0.5–2.0 L/h), and irradiation wavelength (350–400 nm) significantly influence monochlorination efficiency.
-
Byproduct Mitigation : Over-chlorination to dichloromethyl or trichloromethyl derivatives is minimized by limiting reaction time to 2–4 hours and using excess substrate.
-
Yield : Pilot-scale trials with analogous systems report 65–78% yield for monochlorination.
Table 1: Radical Chlorination Parameters
| Parameter | Optimal Range | Impact on Selectivity |
|---|---|---|
| Temperature | 90–100°C | Higher temperatures favor side-chain chlorination |
| Cl₂ Flow Rate | 1.0 L/h | Excess Cl₂ increases dichlorination risk |
| Light Source | UV-LED (365 nm) | Enhances radical initiation efficiency |
Chlorodehydroxylation via Thionyl Chloride
This two-step method involves synthesizing 2-(hydroxymethyl)-1,3-diethylbenzene followed by hydroxyl-to-chlorine substitution.
Step 1: Hydroxymethyl Intermediate Synthesis
Step 2: Thionyl Chloride (SOCl₂) Treatment
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 6–8 hours.
-
Challenges : Competing ether formation requires strict anhydrous conditions.
-
Yield : 88–92% conversion reported for 2,3-dimethyl analogs.
N-Chlorosuccinimide (NCS)-Mediated Chlorination
NCS offers a controlled alternative to gaseous Cl₂, particularly for bench-scale synthesis.
Protocol Adaptation from Dimethyl Systems
-
Substrate : 2-Methyl-1,3-diethylbenzene (10 mmol) in acetonitrile (20 mL).
-
Reagents : NCS (12 mmol), radical initiator (e.g., benzoyl peroxide, 0.1 eq).
-
Conditions : Reflux at 60°C for 3 hours under nitrogen.
-
Workup : Quench with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.
Table 2: NCS vs. Cl₂ Performance Comparison
| Metric | NCS Method | Cl₂ Method |
|---|---|---|
| Isolated Yield | 68% | 75% |
| Purity (HPLC) | 98.5% | 95.2% |
| Byproducts | <1% dichlorinated | 3–5% dichlorinated |
Photochemical Chlorination with LED Illumination
Building on trichloromethylbenzene synthesis, this method uses LED light to enhance selectivity.
Scalable Process Design
-
Reactor Setup : Continuous-flow system with quartz immersion well and 385 nm LEDs.
-
Parameters :
-
Substrate:Cl₂ molar ratio 1:1.1
-
Residence time: 45 minutes
-
Temperature: 50°C
-
-
Advantages : Reduced dichlorination (<2%) and 82% isolated yield in batch trials.
Comparative Analysis and Industrial Feasibility
| Method | Capital Cost | Environmental Impact | Scalability |
|---|---|---|---|
| Radical Chlorination | Moderate | High (Cl₂ handling) | Pilot-to-production |
| NCS-Mediated | Low | Moderate (succinimide waste) | Bench-scale |
| Photochemical | High (LED setup) | Low (energy-efficient) | Continuous manufacturing |
Key Findings :
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for preparing 2-(Chloromethyl)-1,3-diethylbenzene with high regioselectivity?
- Method : Friedel-Crafts alkylation introduces ethyl groups at the 1,3-positions using ethyl chloride and AlCl₃. Chloromethylation follows via formaldehyde and HCl at 0–5°C to minimize side reactions. Alternative routes include nucleophilic substitution on 1,3-diethylbenzene derivatives using ClCH₂MgBr. Key parameters: stoichiometric ratios (1:1.2 benzene:ethyl chloride) and catalytic Lewis acids (FeCl₃) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- 1H NMR : Chloromethyl (–CH₂Cl) appears as a singlet at δ 4.6–4.8 ppm; ethyl groups show triplets (δ 1.2–1.4 ppm) and quartets (δ 2.4–2.6 ppm).
- 13C NMR : Chloromethyl carbon at δ 40–45 ppm; ethyl carbons at δ 15–20 ppm (CH₃) and 25–30 ppm (CH₂).
- HRMS : Molecular ion peak at m/z 182.07 (C₁₀H₁₃Cl⁺). Purity is validated via GC-MS retention time matching standards .
Q. What purification methods are effective for isolating this compound?
- Use fractional distillation (bp ~200–220°C) or column chromatography with dichloromethane/hexane. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Advanced Research Questions
Q. How do steric and electronic effects influence the chloromethyl group’s reactivity in nucleophilic substitutions?
- Steric hindrance from 1,3-diethyl groups slows SN2 kinetics. Ethyl groups’ electron-donating nature stabilizes transition states. Optimize using polar aprotic solvents (DMF) and strong nucleophiles (amines). DFT studies (B3LYP/6-31G*) model transition states .
Q. How can competing side reactions (e.g., elimination) be minimized during functionalization?
- Suppress elimination with mild bases (K₂CO₃) and temperatures <50°C. Monitor via in-situ IR spectroscopy for intermediate detection. Phase-transfer catalysts (tetrabutylammonium bromide) enhance selectivity in amination .
Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) of derivatives?
- DFT calculations (Fukui indices) identify electron-rich sites. Para to chloromethyl shows higher susceptibility. Validate via nitration trials (HNO₃/H₂SO₄) and HPLC analysis .
Q. How does steric bulk affect the compound’s utility in polymer synthesis or cross-coupling?
- Ethyl groups hinder monomer access, reducing polymerization efficiency. In Suzuki couplings, bulky ligands (SPhos) improve activity. Thermal stability (TGA: decomposition >200°C) suits high-temperature applications .
Methodological Notes
- Contradiction Analysis : Conflicting reactivity reports may arise from substituent effects (e.g., ethyl vs. methyl in analogs). Comparative studies with model compounds (e.g., 1,3-diethylbenzene) clarify steric/electronic contributions .
- Advanced Characterization : Use 2D NMR (HSQC, COSY) to resolve structural ambiguities and X-ray crystallography for absolute configuration confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
